molecular formula C16H22N2O3 B2481098 N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034388-30-0

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2481098
CAS No.: 2034388-30-0
M. Wt: 290.363
InChI Key: CRIZTMAMTCXOJW-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic small molecule analog of nicotinamide, designed for research applications in metabolic disease and biochemistry. As a nicotinamide analog, this compound is of significant research interest for investigating the function of Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide (NA) using S-adenosyl-L-methionine (SAM) as a methyl donor to form 1-methyl-nicotinamide (MNA). Elevated NNMT expression and activity have been strongly associated with pathological conditions, including obesity, type 2 diabetes, and insulin resistance . Research indicates that small molecule inhibitors of NNMT can drive insulin sensitization, improve glucose tolerance, and reduce body weight in preclinical models of metabolic disease . The compound is intended for use in in vitro and ex vivo studies to further explore these mechanisms and their implications for human health. It is supplied as a solid and should be stored according to the recommended conditions provided in the certificate of analysis to ensure stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

N-cyclopentyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-13-4-1-2-5-13)12-7-8-15(17-10-12)21-11-14-6-3-9-20-14/h7-8,10,13-14H,1-6,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIZTMAMTCXOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps. One common method involves the reaction of nicotinic acid with cyclopentylamine to form N-cyclopentylnicotinamide. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Nicotinamide derivatives are structurally diverse, with modifications to the pyridine ring, amide substituents, or appended functional groups significantly altering their physicochemical and biological properties. Below is a detailed comparison of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide with structurally related analogs:

Structural Analog: N-cyclopentyl-6-(dimethylamino)-N-[(5-methyl-2-thienyl)methyl]nicotinamide
  • Substituent Differences: 6-Position: The THF-methoxy group in the target compound is replaced with a dimethylamino group. Amide Nitrogen: An additional (5-methyl-2-thienyl)methyl group is appended, creating a branched amide structure.
Broader Nicotinamide Derivatives
Compound 6-Position Substituent Amide Substituent Reported Activity
N-cyclopentyl-6-((THF-2-yl)methoxy)nicotinamide Tetrahydrofuran-2-yl-methoxy Cyclopentyl Hypothesized metabolic modulation
N-ethyl-6-methoxynicotinamide Methoxy Ethyl Antioxidant, weak sirtuin activation
N-(2-furylmethyl)-6-azidonicotinamide Azido 2-Furylmethyl Click chemistry probes
N-cyclopentyl-6-(dimethylamino)-N-[(5-methyl-2-thienyl)methyl]nicotinamide Dimethylamino Cyclopentyl + thienylmethyl Kinase inhibition screening

Key Observations :

  • Substituent Flexibility : The THF-methoxy group in the target compound provides a rigid, oxygen-rich moiety that may stabilize specific conformations or protein interactions, contrasting with the azido or methoxy groups in simpler analogs.
  • Amide Branching : The addition of a thienylmethyl group in the analog introduces steric bulk and aromatic interactions, which could enhance selectivity for hydrophobic binding pockets.
Crystallographic and Computational Insights
  • The SHELX suite has been instrumental in resolving the crystal structures of nicotinamide derivatives, enabling comparisons of bond lengths, angles, and packing efficiencies . For example, THF-methoxy substituents may induce specific torsional angles in the pyridine ring, affecting molecular planarity and solubility.
  • Computational docking studies suggest that the THF-methoxy group’s ether oxygen could participate in hydrogen bonding with residues like Asp or Glu in enzymatic targets, a feature less pronounced in dimethylamino-substituted analogs.

Biological Activity

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies.

Overview of the Compound

This compound belongs to the class of nicotinamides and is characterized by the presence of a cyclopentyl group and a tetrahydrofuran ring. Its synthesis typically involves the reaction of nicotinic acid with cyclopentylamine, followed by further reactions to yield the final product.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways, although detailed mechanisms are still under investigation. The compound's structure allows it to potentially bind to receptors or enzymes involved in metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. The exact mechanism by which it exerts these effects is still being elucidated.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those resistant to traditional therapies. For example, studies have reported significant reductions in cell viability in MDA-MB-231 triple-negative breast cancer cells, highlighting its potential as a therapeutic agent .

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 0.126 µM against MDA-MB-231 cells, showcasing its potency compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. This was evidenced by increased levels of caspase 9 following treatment, suggesting a mechanism that promotes programmed cell death .
  • Safety Profiles : Toxicity studies conducted on healthy mice indicated a favorable safety profile for oral administration, with no significant adverse effects observed at therapeutic doses . This is crucial for considering its development as a clinical candidate.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameUnique FeaturesBiological Activity
N-cyclopentylnicotinamideLacks tetrahydrofuran moietyModerate antimicrobial activity
6-((tetrahydrofuran-2-yl)methoxy)nicotinamideLacks cyclopentyl groupLimited anticancer properties
N-(4-methylpiperazin-1-yl)-6-(...)Contains piperazine ringEnhanced interaction with certain receptors

Q & A

Q. Key Takeaways for Researchers

  • Prioritize metabolic stability assays early in development to address toxicity risks.
  • Combine crystallography (SHELX) and docking studies to rationalize target interactions.
  • Optimize synthetic routes using polar solvents and Pd catalysts for scalability.

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